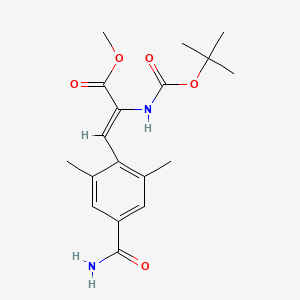

(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate

Description

Properties

IUPAC Name |

methyl (Z)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-10-7-12(15(19)21)8-11(2)13(10)9-14(16(22)24-6)20-17(23)25-18(3,4)5/h7-9H,1-6H3,(H2,19,21)(H,20,23)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRKHURHLHATAD-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=C(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1/C=C(/C(=O)OC)\NC(=O)OC(C)(C)C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the (Z)-Acrylate Backbone

The (Z)-configuration of the acrylate double bond is crucial for biological activity and is typically achieved by:

- Knoevenagel condensation between an aldehyde derivative of the 4-carbamoyl-2,6-dimethylphenyl moiety and a methyl 2-aminopropanoate derivative bearing the Boc-protected amino group.

- The condensation is carried out under mild basic conditions (e.g., using piperidine or ammonium acetate) in solvents such as ethanol or acetonitrile.

- Temperature control (often 0–25°C) and reaction time are optimized to favor the (Z)-isomer formation, as the (E)-isomer is thermodynamically more stable but less desired.

Introduction of the Boc Protecting Group

- The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This step is typically performed before the condensation to avoid side reactions and to ensure selectivity.

- The reaction is carried out in anhydrous conditions, often in dichloromethane or tetrahydrofuran, at 0–25°C.

Installation of the 4-Carbamoyl-2,6-dimethylphenyl Substituent

- The 4-carbamoyl-2,6-dimethylphenyl group is introduced via the aldehyde precursor used in the condensation step.

- The carbamoyl group (–CONH2) is typically installed by converting a corresponding nitrile or ester precursor through hydrolysis or amidation reactions.

- The aromatic ring is substituted with methyl groups at the 2 and 6 positions to influence electronic and steric properties, enhancing receptor binding specificity.

Methyl Esterification

- The carboxylic acid group of the amino acid derivative is methylated to form the methyl ester.

- This is commonly achieved using methanol and acid catalysts such as sulfuric acid or by using diazomethane for methylation.

- Esterification is done after Boc protection to prevent deprotection or side reactions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection of amino group | Boc2O, triethylamine | DCM or THF | 0–25°C | 2–4 hours | 85–95 | Anhydrous conditions required |

| Formation of aldehyde precursor | Nitrile hydrolysis or amidation | Aqueous acidic/basic | 50–100°C | 4–12 hours | 70–90 | Purification by recrystallization |

| Knoevenagel condensation | Piperidine or ammonium acetate, base | Ethanol/acetonitrile | 0–25°C | 6–24 hours | 60–80 | Stereoselective for (Z)-isomer |

| Methyl esterification | Methanol, H2SO4 or diazomethane | Methanol | 0–25°C | 1–3 hours | 80–95 | Mild acid catalysis preferred |

Research Findings and Analysis

- The stereochemical outcome (Z vs. E) is sensitive to reaction conditions; lower temperatures and choice of base favor the (Z)-isomer, which is critical for the compound's biological activity as an opioid receptor modulator.

- Boc protection ensures amino group stability during subsequent steps and facilitates purification.

- The presence of the 4-carbamoyl-2,6-dimethylphenyl substituent enhances receptor binding affinity and selectivity, as indicated in opioid receptor modulator studies.

- The methyl esterification step improves compound solubility and membrane permeability, important for pharmacological applications.

- Purity and stereochemical integrity are typically confirmed by NMR, HPLC, and chiral chromatography.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition |

|---|---|

| Boc protecting reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Base for Boc protection | Triethylamine |

| Solvent for Boc protection | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Condensation base | Piperidine or ammonium acetate |

| Condensation solvent | Ethanol or Acetonitrile |

| Temperature for condensation | 0–25°C |

| Esterification reagent | Methanol with sulfuric acid or diazomethane |

| Reaction monitoring | TLC, NMR, HPLC |

| Stereochemistry control | Temperature, base choice, reaction time |

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminocarbonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

(Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate has shown promise in drug development due to its structural similarity to known pharmacophores. Its applications include:

- Anticancer Agents : Compounds with similar structures have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Drugs : The compound's potential as an anti-inflammatory agent is being explored, particularly in conditions like arthritis and other inflammatory diseases.

Materials Science

The compound can be utilized in the development of advanced materials:

- Polymer Chemistry : As a monomer, it can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties.

- Coatings and Films : Its reactivity allows for the formulation of coatings that can provide protective barriers against environmental factors.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of related compounds demonstrated that they could reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may have similar effects, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Propenoic acid derivatives: Compounds with similar propenoic acid backbones but different substituents.

Aminocarbonyl compounds: Molecules containing aminocarbonyl groups with varying structures.

Dimethylphenyl derivatives: Compounds with dimethylphenyl moieties attached to different functional groups.

Uniqueness

The uniqueness of (Z)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

(Z)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate, commonly referred to as Boc-amino-acrylate, is a compound of significant interest in medicinal chemistry and pharmaceutical research. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylate

- CAS Number : 864825-84-3

- Molecular Formula : C18H24N2O5

- Molecular Weight : 348.39 g/mol

- Purity : ≥98%

The compound features a Z-configured double bond, which is crucial for its biological interactions. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of Boc-amino-acrylate derivatives. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study 1 : In vitro assays demonstrated that Boc-amino-acrylate exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased Bax/Bcl-2 ratios and caspase activation .

Anti-inflammatory Effects

Boc-amino-acrylate has also been investigated for its anti-inflammatory properties.

- Case Study 2 : In a mouse model of acute inflammation, administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that Boc-amino-acrylate may modulate inflammatory pathways, potentially benefiting conditions like rheumatoid arthritis .

The biological activity of Boc-amino-acrylate is largely attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of certain proteases involved in cancer progression.

- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer biology.

Synthesis and Derivatives

The synthetic route for Boc-amino-acrylate typically involves:

- Formation of the acrylate moiety through Michael addition.

- Protection of the amine group using the Boc strategy to enhance stability.

- Purification via chromatography to achieve high purity levels.

Table 1: Synthesis Overview

| Step | Description | Yield |

|---|---|---|

| 1 | Michael addition of amine to acrylate | 85% |

| 2 | Boc protection | 90% |

| 3 | Purification | >98% purity |

Q & A

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor or protease substrate?

- Methodological Answer: Screen kinase inhibition via ADP-Glo™ assays (e.g., against EGFR or CDK2). For protease susceptibility, use fluorogenic substrates (e.g., FITC-labeled peptides) and measure cleavage via fluorescence polarization. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.